molecular formula C10H14BrN B3115541 4-bromo-2-methyl-N-(propan-2-yl)aniline CAS No. 2100-47-2

4-bromo-2-methyl-N-(propan-2-yl)aniline

Cat. No. B3115541
CAS RN: 2100-47-2
M. Wt: 228.13 g/mol
InChI Key: PBFHQNYMQRPNBN-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a liquid .

Synthesis Analysis

The synthesis of this compound involves the bromination of 2-methyl-N-(propan-2-yl)aniline . The bromine atom replaces a hydrogen atom on the aromatic ring. The reaction typically occurs under controlled conditions using a brominating agent .


Physical And Chemical Properties Analysis

  • Toxicity : Classified as harmful (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Structural Analysis

Research has shown diverse methods for synthesizing aniline derivatives, including 4-bromo-2-methyl-N-(propan-2-yl)aniline, through reactions involving bromoanilines and different aldehydes or ketones. These studies focus on the synthesis, characterization, and potential applications of these compounds, demonstrating their significance in organic chemistry and materials science. For example, the synthesis of Schiff bases derived from 3-bromo-4-methyl aniline and their potentiometric studies with various metal ions underline the versatility of such compounds in forming complexes with potential applications in analytical chemistry (Upadhyay, Zala, & Bhatt, 2020).

Optimization and Application in Dye Synthesis

A study on the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a related compound, in a modular microreaction system highlights the advances in manufacturing processes for intermediates used in dye synthesis, particularly for thermal papers (Xie, Wang, Deng, & Luo, 2020).

Biological Activity

Antibacterial and Anti-inflammatory Properties

Some derivatives have been found to exhibit significant antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential pharmaceutical applications, underscoring the importance of aniline derivatives in developing new therapeutic agents (Bhat, Sufeera, & Chaitanya, 2011).

Materials Science

Electrochromic Materials

Aniline derivatives have been used in the synthesis of novel electrochromic materials, demonstrating significant optical contrasts and fast switching speeds in the near-infrared region. This indicates their potential use in electrochromic devices, such as smart windows and displays, highlighting the compound's utility in advanced materials science (Li, Liu, Ju, Zhang, & Zhao, 2017).

Safety and Hazards

  • Dispose of waste according to local regulations .

Future Directions

: ChemScene LLC - 2-Bromo-4-methyl-n-(propan-2-yl)aniline : ChemicalBook - 4-bromo-2-methyl-N-(propan-2-yl)aniline

properties

IUPAC Name

4-bromo-2-methyl-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFHQNYMQRPNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-methyl-N-(propan-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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